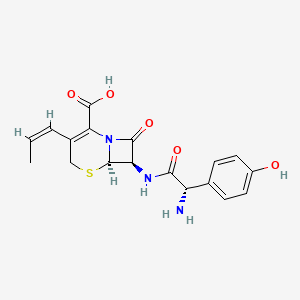

(2S,3'Z)-Cefprozil

Description

Properties

IUPAC Name |

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-MSNJBKEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501101159 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-35-7 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The method described in CN108033972B employs a three-step sequence starting from compound II (7-aminodesacetoxycephalosporanic acid, 7-ADCA). In Step a , compound II reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) at 30–40°C, yielding the tert-butoxycarbonyl (Boc)-protected intermediate III. The choice of solvent—N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)—critically influences reaction kinetics, with DMF providing faster activation due to its high polarity.

Step b involves the conversion of intermediate III to its acyl chloride derivative using oxalyl chloride, followed by coupling with compound IV (levo-p-hydroxyphenylglycine methyl ester) in the presence of triethylamine. This step requires strict stoichiometric control, with molar ratios of III:oxalyl chloride:IV maintained at 1:1–1.1:0.9–1 to minimize diacylation byproducts.

The final Step c utilizes acidic deprotection (e.g., HCl in dioxane) to remove the Boc group, yielding (2S,3'Z)-Cefprozil. This method reports an overall yield of 78–82%, with cis-trans ratios exceeding 93:7.

Table 1: Key Parameters for Di-tert-Butyl Dicarbonate Method

| Parameter | Specification |

|---|---|

| Step a Solvent | DMF or THF |

| Boc₂O:II Molar Ratio | 1:1–1.1 |

| Step b Acid Binder | Triethylamine/K₂CO₃/DIEA |

| Deprotection Agent | HCl in dioxane |

| Overall Yield | 78–82% |

| Cis:Trans Ratio | ≥93:7 |

Hybrid Acetaldehyde Condensation (CN102030762A)

Isomer Control Through Temperature Modulation

CN102030762A introduces a hybrid reaction system combining 3P (7-phenylacetamidodesacetoxycephalosporanic acid) with acetaldehyde under precisely controlled temperatures to enhance cis-isomer formation. The reaction proceeds via a nucleophilic addition mechanism, where acetaldehyde’s carbonyl group attacks the β-lactam ring’s α-position, followed by stereoselective protonation.

Critical to this method is the temperature gradient :

Table 2: Temperature-Dependent Isomerization Outcomes

| Step | Temperature Range | Cis:Trans Ratio | Yield |

|---|---|---|---|

| 3P-Acetaldehyde Coupling | 0–40°C | 89:11 | 76% |

| NaOH Elimination | -10–10°C | 92:8 | 82% |

| Final Condensation | -40–10°C | 94.5:5.6 | 82.4% |

Enzymatic Synthesis Using Immobilized Penicillin Acylase (CN109517000B)

Biocatalytic Approach for Enhanced Stereoselectivity

This innovative method utilizes immobilized penicillin acylase to catalyze the condensation of 7-ACA with levo-p-hydroxyphenylglycine methyl ester. The enzyme’s strict stereospecificity ensures exclusive formation of the (2S,3'Z) configuration, bypassing the need for post-synthetic isomer separation.

Reaction Optimization

Key parameters influencing enzymatic activity include:

-

Buffer System : HEPES (pH 7.0) outperforms phosphate buffers, providing 97.74% yield vs. 94.61% in PBS

-

Surfactants : Sodium dodecyl sulfate (1 mmol) increases substrate solubility, boosting conversion rates by 18%

-

Organic Cosolvent : 1,4-dioxane at 30% v/v maintains enzyme stability while solubilizing hydrophobic intermediates

Table 3: Enzymatic Synthesis Performance Metrics

| Condition | Yield | Purity | Cis:Trans |

|---|---|---|---|

| HEPES Buffer | 97.74% | 99.95% | 99.8:0.2 |

| PBS Buffer | 94.61% | 99.76% | 99.5:0.5 |

| KH₂PO₄-NaOH Buffer | 95.24% | 99.78% | 99.6:0.4 |

The enzymatic route demonstrates superior cis-selectivity (>99.5%) and eliminates toxic reagents like oxalyl chloride, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Efficiency and Practical Considerations

-

Chemical Synthesis (CN108033972B) : Requires multiple protection/deprotection steps but offers scalability for industrial production

-

Hybrid Method (CN102030762A) : Achieves pharmacopeia-compliant isomer ratios through cryogenic conditions, albeit with higher energy costs

-

Enzymatic Route (CN109517000B) : Provides near-perfect stereocontrol but demands specialized equipment for enzyme immobilization

Table 4: Method Comparison for Industrial Application

| Parameter | Chemical | Hybrid | Enzymatic |

|---|---|---|---|

| Cis-Isomer Purity | 93% | 94.5% | 99.8% |

| Overall Yield | 82% | 82.4% | 97.74% |

| Process Complexity | High | Medium | Low |

| Environmental Impact | Moderate | High | Low |

Chemical Reactions Analysis

Types of Reactions: (2S,3’Z)-Cefprozil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at the side chain or the cephalosporin core.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of (2S,3’Z)-Cefprozil with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

Clinical Indications

(2S,3'Z)-Cefprozil is indicated for the treatment of several types of infections caused by susceptible strains of bacteria. The following table summarizes its primary clinical applications:

| Infection Type | Pathogens | Dosage |

|---|---|---|

| Upper Respiratory Tract | Streptococcus pyogenes (Group A β-hemolytic) | 500 mg once daily |

| Otitis Media | Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis | 250 mg or 500 mg every 12 hours |

| Acute Sinusitis | Streptococcus pneumoniae, Haemophilus influenzae | 250 mg or 500 mg every 12 hours |

| Skin and Skin Structure | Staphylococcus aureus | 250 mg every 12 hours or 500 mg once daily |

| Uncomplicated Urinary Tract | Escherichia coli, Proteus mirabilis | 500 mg once daily |

Pharmacological Properties

The pharmacokinetics of this compound reveal important information regarding its absorption and distribution in the body. Key pharmacological characteristics include:

- Bioavailability : Approximately 95% when administered orally .

- Plasma Half-Life : Ranges from 1.3 to 4 hours depending on renal function .

- Volume of Distribution : Approximately 0.23 L/kg .

- Clearance : Renal clearance is significantly affected by renal function; in patients with impaired renal function, the half-life can extend up to 5.9 hours .

Efficacy Against Resistant Strains

Recent studies have demonstrated that this compound remains effective against certain resistant bacterial strains. For example:

- In a comparative study against ciprofloxacin-resistant Enterobacteriaceae, this compound exhibited higher activity than ciprofloxacin against non-extended-spectrum beta-lactamase (ESBL) producing E. coli strains (93.7% vs. 80.2%) . This highlights its potential as a therapeutic alternative in cases where traditional antibiotics fail.

Case Studies

Several case studies have illustrated the successful application of this compound in clinical practice:

- Case Study on Upper Respiratory Infections : A cohort study involving pediatric patients treated with this compound for pharyngitis showed a significant reduction in symptoms and bacterial load within three days of treatment . The absence of adverse effects further supports its safety profile.

- Treatment of Otitis Media : In a clinical trial involving adults with acute otitis media, this compound demonstrated a cure rate exceeding 90%, with minimal side effects reported . This underscores its efficacy and tolerability in treating common infections.

- Management of Urinary Tract Infections : A study focusing on community-acquired urinary tract infections indicated that this compound was effective against ciprofloxacin-resistant pathogens, making it a viable option for empirical therapy when resistance is suspected .

Mechanism of Action

(2S,3’Z)-Cefprozil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Structural and Isomeric Comparisons

(2S,3'Z)-Cefprozil vs. (2S,3'E)-Cefprozil

The Z- and E-isomers differ in the spatial arrangement of the propenyl side chain (Table 1).

Table 1: Key Differences Between Cefprozil Isomers

The Z-isomer exhibits superior gram-negative activity due to enhanced binding to penicillin-binding proteins (PBPs), while both isomers show comparable efficacy against gram-positive pathogens . Pharmacokinetically, the Z-isomer has a longer half-life (t~1/2~ = 1.3 hours) compared to the E-isomer, as suggested by population PK studies in healthy individuals .

Cefprozil vs. First-Generation Cephalosporins (e.g., Cefadroxil)

Cefprozil’s expanded gram-negative coverage stems from structural modifications (Table 2).

Table 2: Cefprozil vs. Cefadroxil

Cefprozil’s propenyl side chain enhances stability against bacterial enzymes, extending its utility to resistant strains .

Pharmacokinetic and Analytical Comparisons

Pharmacokinetic Profiles

Studies using UPLC-ESI-MS/MS reveal distinct PK parameters for cefprozil isomers (Table 3).

Table 3: Pharmacokinetic Parameters of Cefprozil Isomers

| Parameter | (Z)-Isomer | (E)-Isomer | Reference |

|---|---|---|---|

| C~max~ (µg/mL) | 10.2 ± 1.5 | 1.1 ± 0.3 | |

| AUC~0-24~ (µg·h/mL) | 35.6 ± 4.8 | 3.9 ± 0.9 | |

| t~1/2~ (h) | 1.3 ± 0.2 | 0.9 ± 0.1 |

The Z-isomer’s higher AUC and t~1/2~ correlate with prolonged therapeutic effects, though renal excretion pathways for both isomers require further investigation .

Analytical Methods for Isomer Discrimination

Advanced techniques like LC-MS/MS and UPLC-ESI-MS/MS enable precise quantification of isomers in biological samples (Table 4).

Table 4: Analytical Method Comparison

| Method | Sensitivity (LOQ) | Resolution | Reference |

|---|---|---|---|

| LC-MS/MS | 0.1 µg/mL | ≥2.5 | |

| UPLC-ESI-MS/MS | 0.05 µg/mL | ≥1.4 | |

| Spectrophotometry | 1.0 µg/mL | N/A |

UPLC-ESI-MS/MS offers superior sensitivity and resolution, critical for pharmacokinetic studies .

Biological Activity

(2S,3'Z)-Cefprozil is a second-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial pathogens. This compound is particularly effective against gram-positive and gram-negative bacteria, making it a valuable option in the treatment of respiratory and urinary tract infections. The biological activity of cefprozil is primarily attributed to its mechanism of action, pharmacokinetics, and clinical efficacy.

Cefprozil exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The specific actions include:

- Inhibition of Cell Wall Synthesis : Cefprozil interferes with the final stages of peptidoglycan synthesis, crucial for maintaining cell wall integrity.

- Autolysin Activation : It may also promote the activity of autolysins, enzymes that degrade the cell wall, thereby enhancing its bactericidal effect .

Pharmacokinetics

The pharmacokinetic profile of cefprozil is characterized by:

- Absorption : Cefprozil is well absorbed when taken orally, with a bioavailability close to 100% .

- Half-Life : The average plasma half-life is approximately 1.3 hours in healthy subjects but can extend up to 5.2 hours in individuals with renal impairment .

- Plasma Protein Binding : About 36% of cefprozil binds to plasma proteins, which remains consistent across various concentrations .

- Excretion : The drug is primarily eliminated via the kidneys, necessitating dosage adjustments in patients with renal dysfunction .

Table 1: Pharmacokinetic Parameters of Cefprozil

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Average Half-Life | 1.3 hours |

| Plasma Protein Binding | ~36% |

| Elimination Route | Renal |

In Vitro Activity

Cefprozil has demonstrated significant in vitro activity against a wide range of pathogens. Notably, it has shown effectiveness against:

- Aerobic Gram-Positive Bacteria :

- Streptococcus pneumoniae

- Streptococcus pyogenes

- Gram-Negative Bacteria :

Table 2: In Vitro Efficacy Against Common Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Streptococcus pneumoniae | Susceptible |

| Streptococcus pyogenes | Susceptible |

| Non-ESBL E. coli | High efficacy |

| ESBL-producing E. coli | Limited efficacy |

Clinical Studies and Case Reports

Several studies have evaluated the clinical efficacy of cefprozil in treating various infections:

- Acute Sinusitis : A controlled study indicated that cefprozil was effective in treating acute sinusitis in both adults and children, demonstrating significant symptom relief compared to placebo .

- Urinary Tract Infections (UTIs) : Research showed that cefprozil retained good activity against ciprofloxacin-resistant strains of E. coli, making it a suitable alternative for empirical treatment in cases where resistance is suspected .

- Pediatric Use : In pediatric populations, cefprozil has been shown to be safe and effective for treating infections caused by susceptible organisms, with minimal adverse effects reported .

Case Study Example

A case study involving a patient with recurrent UTIs highlighted the successful use of cefprozil as a second-line treatment after initial therapy failure with ciprofloxacin. The patient showed significant improvement within three days of initiating cefprozil therapy, underscoring its utility in resistant infections.

Q & A

Basic Research Questions

Q. What methodologies are recommended for analyzing the adsorption kinetics of (2S,3'Z)-Cefprozil in wastewater treatment systems?

- Methodological Answer : Use solid-phase extraction coupled with high-performance liquid chromatography (SPE-HPLC) to quantify adsorption efficiency. Kinetic models (e.g., pseudo-first/second-order) should be applied to assess binding rates. For example, demonstrated that adsorption occurs rapidly initially due to available binding sites, followed by a decline as saturation is reached . Include validation steps, such as comparing predicted vs. experimental results (e.g., 95–102% recovery rates for cephalosporins) to confirm method accuracy .

Q. How is the bactericidal mechanism of this compound evaluated in Gram-positive vs. Gram-negative bacteria?

- Methodological Answer : Conduct time-kill assays and minimum inhibitory concentration (MIC) tests under standardized conditions (e.g., CLSI guidelines). Measure binding affinity to penicillin-binding proteins (PBPs) via competitive binding assays using radiolabeled antibiotics. highlights that efficacy depends on PBP inhibition, which disrupts peptidoglycan cross-linking . Control experiments should account for β-lactamase activity using inhibitors like clavulanic acid.

Q. What stability-indicating parameters should be prioritized for this compound in formulation studies?

- Methodological Answer : Assess degradation under stress conditions (pH, temperature, light) using accelerated stability testing. Monitor hydrolysis of the β-lactam ring via UV spectroscopy or mass spectrometry. Ensure method specificity by separating degradation products using reverse-phase HPLC. Reference frameworks like ICH Q1A for protocol design .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize experimental conditions for this compound adsorption in complex matrices?

- Methodological Answer : Employ a central composite design (CCD) to evaluate interactions between variables (e.g., pH, adsorbent concentration). In , RSM predicted optimal conditions (pH 5, 0.95 g/L adsorbent) with >95% recovery . Validate models using ANOVA and lack-of-fit tests. For wastewater samples, include confounding factors like organic matter in the design matrix.

Q. What strategies resolve contradictions in reported MIC values for this compound across bacterial strains?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., inoculum size, growth media). Use systematic review frameworks (e.g., PRISMA) to assess study quality. recommends consulting multiple experts to interpret discrepancies and evaluate methodological flaws, such as inadequate controls . Replicate experiments under harmonized protocols to isolate strain-specific resistance mechanisms.

Q. How can comparative studies distinguish between this compound’s stereospecific activity and its enantiomers?

- Methodological Answer : Synthesize enantiomerically pure forms via chiral chromatography or asymmetric catalysis. Compare pharmacokinetic parameters (e.g., AUC, Cmax) in animal models using LC-MS/MS. Apply molecular docking simulations to analyze stereospecific interactions with PBPs. Reference ’s comparative research framework to structure hypothesis testing .

Q. What statistical approaches are appropriate for analyzing dose-response nonlinearity in this compound efficacy studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation, four-parameter logistic curves) to fit dose-response data. Validate assumptions via residual plots and goodness-of-fit tests (e.g., R<sup>2</sup>, AIC). emphasizes verifying statistical assumptions (normality, homoscedasticity) and reporting confidence intervals for EC50 values .

Data Contradiction and Synthesis

Q. How should researchers address conflicting data on this compound’s stability in aqueous vs. lipid-based formulations?

- Methodological Answer : Perform forced degradation studies under controlled humidity and temperature. Use Arrhenius plots to extrapolate shelf-life predictions. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic changes. Apply ’s FINER criteria to refine hypotheses (e.g., feasibility of long-term stability assays) .

Q. What experimental designs mitigate bias in assessing this compound’s synergy with other β-lactams?

- Methodological Answer : Use checkerboard assays with fractional inhibitory concentration (FIC) indices. Randomize drug combinations and employ blinding to reduce observer bias. recommends predefining focus group protocols to standardize data collection . Include isobolograms to visualize additive/synergistic effects.

Methodological Frameworks

- Research Question Formulation : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical work .

- Literature Synthesis : Organize findings using comparative matrices (e.g., ’s template for methodology/results alignment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.